Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H21NO2S and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Biological Activities
Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate derivatives exhibit a broad spectrum of biological activities. Notably, they have been synthesized and evaluated for their antimicrobial potency. Studies reveal that these compounds display significant antibacterial activity, making them valuable in the development of new antimicrobial agents. For instance, the synthesis of novel 2-aminothiophene derivatives has been explored, showing excellent antimicrobial, antifungal, anti-inflammatory, and analgesic activities, among others. These findings underscore the compound's potential in the pharmaceutical industry for the creation of new therapeutic agents (Prasad et al., 2017).
Chemical Synthesis and Characterization
The chemical synthesis and structural characterization of this compound and its derivatives are crucial for understanding their chemical properties and potential applications. For example, novel azo-Schiff bases derived from Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been synthesized, offering insights into their chemical structures through techniques like IR, HNMR spectroscopy, and X-ray diffraction. These methodologies not only provide a deeper understanding of the compound's structure but also pave the way for future research and development in material science and organic chemistry (Menati et al., 2020).
Application in Solid-Phase Synthesis
The compound's derivatives have been applied in solid-phase synthesis, demonstrating their versatility in peptide chemistry. A notable application is the use of thiophene-based linkers for the solid-phase synthesis of peptide carboxylic acids, highlighting their potential in facilitating the synthesis of biologically active peptides. This innovative approach allows for the efficient and selective synthesis of peptides, which is critical in drug development and proteomic research (Isidro-Llobet et al., 2008).
Antioxidant Properties
Research into the antioxidant properties of this compound derivatives has also been conducted, revealing their potential in combating oxidative stress. The synthesis of thiophene derivatives has shown promising results in in vitro screenings for antioxidant activity, suggesting their application in the development of novel antioxidants. These findings are significant for the pharmaceutical and food industries, where antioxidants play a crucial role in preserving the integrity and functionality of products (Raghavendra et al., 2016).
Properties
IUPAC Name |
ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-5-20-16(19)14-13(10-21-15(14)18)11-6-8-12(9-7-11)17(2,3)4/h6-10H,5,18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVICNZAIGJEBRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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